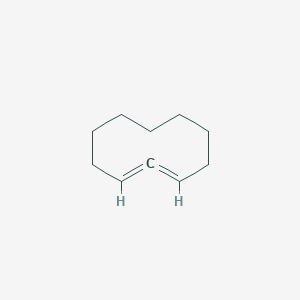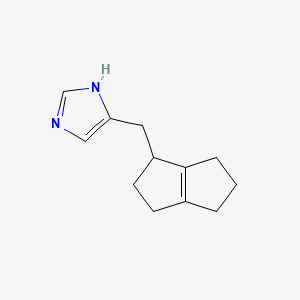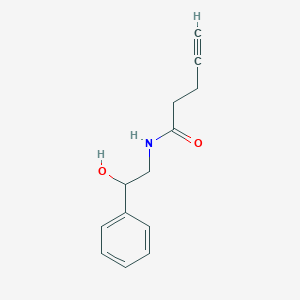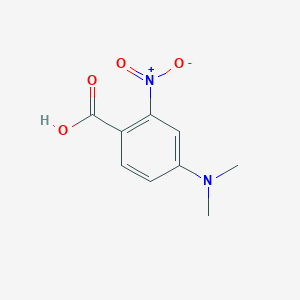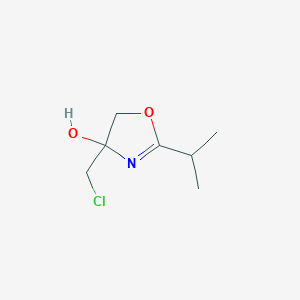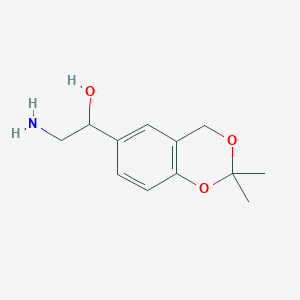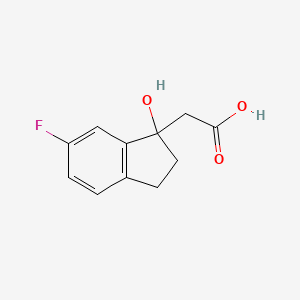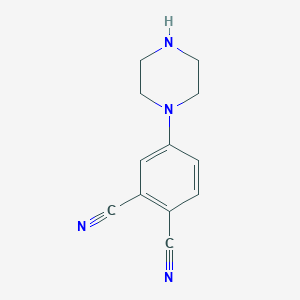
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile is an organic compound with the molecular formula C12H10N4 It is a derivative of 1,2-benzenedicarbonitrile, where a piperazine group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The piperazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the piperazine group.
1,2-Benzenedicarbonitrile, 4-(1-methylpiperazinyl)-: A derivative with a methyl group attached to the piperazine ring.
1,2-Benzenedicarbonitrile, 4-(1-ethylpiperazinyl)-: A derivative with an ethyl group attached to the piperazine ring.
Uniqueness
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile is unique due to the presence of the piperazine group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-piperazin-1-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N4/c13-8-10-1-2-12(7-11(10)9-14)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 |
InChI Key |
YVSNLNDCUDHVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8531588.png)

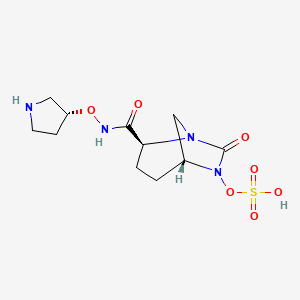
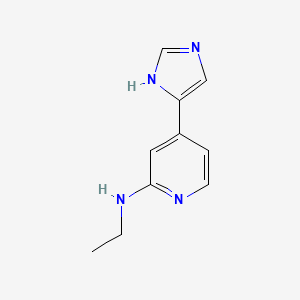
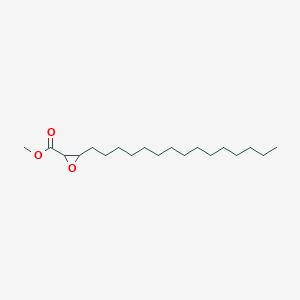
![2-(6-chloropyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B8531621.png)
